molecular formula C14H12FNO B3043724 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone CAS No. 914635-88-4

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Cat. No. B3043724
CAS RN: 914635-88-4
M. Wt: 229.25 g/mol
InChI Key: LGYTXAVKLVORTM-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)ethanone” is a laboratory chemical . Its molecular formula is C8H7FO . It is also known by other names such as 4’-Fluoroacetophenone .


Synthesis Analysis

The enantioselective reduction of 1-(4-Fluorophenyl)ethanone, catalyzed by P. crispum cells, has been studied . Conditions that allow obtaining (S)-(–)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst for 48 h with a 46% yield (90% ee) were found .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)ethanone can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The bioreduction of 1-(4-fluorophenyl)ethanone in the presence of ethanol, isopropanol (1‒5%), or of an equimolar amount of glucose as an exogenous reducing agent mainly leads to the formation of an S-alcohol with moderate yields and optical purities .


Physical And Chemical Properties Analysis

The normal boiling temperature, critical temperature, and critical pressure of 1-(4-Fluorophenyl)ethanone have been reported .

Scientific Research Applications

Photochemistry and Crystal Structure

Research has explored the structure and photochemistry of similar α-adamantylacetophenones, including compounds closely related to 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone. These studies focus on the crystal structures and photostability in the solid state, contributing to understanding their physical properties and reactivity under light exposure (Fu et al., 1998).

Synthesis and Antimicrobial Activity

A significant application of related compounds involves their antimicrobial properties. For instance, some derivatives of similar compounds have been synthesized and shown to possess antimicrobial activity. This suggests potential for 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone in developing antimicrobial agents (Nagamani et al., 2018).

Nonlinear Optical Properties and Molecular Docking Studies

Research into compounds with a similar structure has also delved into their potential in nonlinear optics. Studies have shown that certain structural features, like the fluorine atom and ethanone group, play crucial roles in their reactivity and interactions, making them candidates for applications in nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).

Biological Activities

The biological activities of similar compounds have been a subject of research, particularly their antibacterial and antioxidant properties. This suggests potential applications of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone in the development of new therapeutic agents with antioxidant or antibacterial effects (Sarac, 2020).

Cytotoxic Studies

Derivatives of similar compounds have been synthesized and evaluated for their cytotoxic effects on human carcinoma cell lines. This research provides insights into the potential of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone in cancer research and treatment (Adimule et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYTXAVKLVORTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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